7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
7-chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-6-10-4(7(12)13)2-11(6)3-9-5/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLJDRHYMNMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Condensation and Cyclization of Pyrimidine Precursors
The foundational approach involves the condensation of 4,6-dichloropyrimidine-5-amine with α-keto acids or esters. In ethanol or acetonitrile under acidic conditions (HCl or H₂SO₄), this reaction forms the imidazo[1,2-c]pyrimidine core via intramolecular cyclization. Yields typically range from 60–75%, with purity dependent on recrystallization solvents. For example, using acetic acid/water mixtures improves crystal homogeneity but may require additional steps to remove chlorinated byproducts.
Halogenation Strategies for Chlorine Substitution
Direct chlorination at the 7-position is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A study optimized this step by employing N,N-dimethylformamide (DMF) as a catalyst, achieving 89% conversion at 80°C. However, over-chlorination at adjacent positions remains a challenge, necessitating precise stoichiometric control. Post-reaction quenching with ice-water and neutralization with sodium bicarbonate mitigates side reactions.
Catalytic Coupling Methods for Intermediate Formation
Nickel-Copper Bimetallic Systems
Recent patents describe cross-coupling reactions using nickel salts (e.g., NiCl₂) and cuprous halides (e.g., CuI) to link pyrimidine amines with acrylic acid derivatives. For instance, 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine reacts with acrylic acid in ethanol under nitrogen, catalyzed by NiCl₂/CuI and triethylamine, yielding 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (73% yield). This method avoids costly palladium catalysts, reducing production costs by ~40% compared to traditional Sonogashira couplings.
Ligand and Solvent Optimization
The choice of ligand significantly impacts reaction efficiency. Triphenylphosphine (PPh₃) and 1,1′-binaphthyl-2,2′-bisdiphenylphosphine (BINAP) enhance metal coordination, with BINAP increasing yields to 81% in dimethyl sulfoxide (DMSO). Polar aprotic solvents like DMSO or N,N-dimethylacetamide (DMAc) stabilize intermediates, whereas toluene or tetrahydrofuran (THF) favors faster kinetics but lower selectivity.
Cyclization and Oxidation to Final Product
Intramolecular Cyclization Conditions
The acrylate intermediate undergoes cyclization in DMSO at 70°C with CuCl and triethylamine, forming 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (98% yield). Elevated temperatures (70–80°C) and prolonged reaction times (12–24 hours) are critical for complete ring closure.
DDQ-Mediated Oxidation
Final aromatization uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in THF at 60°C, oxidizing the dihydropyrrole ring to the aromatic system. A molar ratio of 1:1.2 (intermediate:DDQ) achieves 85% yield, with excess DDQ necessitating careful quenching to prevent over-oxidation.
Industrial-Scale Production Techniques
Continuous-Flow Reactor Systems
Industrial synthesis employs continuous-flow reactors to enhance heat and mass transfer. A two-stage system combines coupling and cyclization in series, reducing processing time from 20 hours (batch) to 4 hours. Microreactor channels (0.5–1.0 mm diameter) minimize side reactions, achieving >95% purity without chromatography.
Solvent Recycling and Waste Reduction
Green chemistry principles are integrated via solvent recovery loops. Ethanol and THF are distilled and reused, cutting waste by 70%. Solid byproducts, primarily inorganic salts, are repurposed in construction materials, aligning with circular economy goals.
Comparative Analysis of Synthetic Methodologies
| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Cyclization | H₂SO₄ | Ethanol | 80 | 65 | 88 |
| Ni/Cu Catalytic Coupling | NiCl₂/CuI/PPh₃ | DMSO | 65 | 73 | 92 |
| Continuous-Flow | None | THF | 100 | 91 | 95 |
The Ni/Cu bimetallic system balances cost and efficiency, while continuous-flow processes excel in scalability. Classical methods remain viable for small-scale research due to simpler setups.
Analyse Chemischer Reaktionen
Substitution Reactions
The chlorine atom at position 7 and the carboxylic acid group at position 2 participate in nucleophilic and electrophilic substitutions.
Halogen Replacement
The 7-chloro substituent undergoes nucleophilic aromatic substitution (NAS) under mild conditions:
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| NH₃ (aq.), 60°C | 7-Aminoimidazo[1,2-c]pyrimidine-2-carboxylic acid | 78% | |
| NaSMe, DMF, 80°C | 7-Methylthioimidazo[1,2-c]pyrimidine-2-carboxylic acid | 65% |
The electron-withdrawing carboxylic acid group at position 2 enhances the electrophilicity of the adjacent chlorine, facilitating substitution .
Carboxylic Acid Derivatives
The carboxylic acid undergoes standard derivatization:
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
The 7-chloro group reacts with boronic acids in Suzuki couplings:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-Phenylimidazo[1,2-c]pyrimidine-2-carboxylic acid | 82% |
| 4-Pyridylboronic acid | Pd(dppf)Cl₂ | 7-(Pyridin-4-yl)imidazo[1,2-c]pyrimidine-2-carboxylic acid | 74% |
Cyclization and Ring Expansion
The imidazo[1,2-c]pyrimidine core undergoes ring-expansion reactions:
Decarboxylation Reactions
Decarboxylative halogenation occurs under radical conditions:
| Reagents | Conditions | Product |
|---|---|---|
| NBS, AIBN, CCl₄ | UV light, 80°C | 7-Chloroimidazo[1,2-c]pyrimidine |
| I₂, H₂O₂ | 60°C | 7-Iodoimidazo[1,2-c]pyrimidine |
Biological Interactions
The compound modulates enzyme activity via non-covalent interactions:
| Target | Interaction Type | Effect | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | π-Stacking with Trp84 | Competitive inhibition (IC₅₀ = 79 μM) | |
| CYP1A2 | H-bonding with carboxylic acid | Metabolic inhibition (Ki = 4.2 μM) |
Stability and Degradation
The compound degrades under harsh conditions:
| Condition | Degradation Pathway | Product |
|---|---|---|
| pH > 10 | Hydrolysis of imidazole ring | 4-Aminopyrimidine-2-carboxylic acid |
| UV light (254 nm) | Radical cleavage | Chlorinated fragments |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases due to its ability to inhibit specific enzymes and modulate receptor functions.
- Anti-Cancer Activity : Research indicates that derivatives of this compound can act as inhibitors of PRC2 (Polycomb Repressive Complex 2), which is implicated in cancer progression. These inhibitors may provide a novel approach to cancer treatment by targeting epigenetic regulators .
- Anti-Tuberculosis Activity : Studies have shown that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds are promising, indicating their potential as anti-TB agents .
Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies to understand its mechanism of action and interaction with various molecular targets.
- Mechanism of Action : It interacts with enzymes or receptors, leading to inhibition or modulation of their activities. For example, it has been shown to inhibit specific kinases involved in cellular signaling pathways, which could be leveraged for therapeutic interventions.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds.
- Synthesis of Derivatives : The compound can undergo various chemical reactions to produce substituted derivatives that may exhibit diverse biological activities. These derivatives are essential for exploring structure-activity relationships (SAR) in drug development .
Case Studies and Findings
Wirkmechanismus
The mechanism of action of 7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrate
7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Methyl substituent at position 7 instead of chlorine.
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.18 g/mol .
- Key Differences : The methyl group is less electronegative than chlorine, altering electronic effects and steric bulk. This compound may exhibit higher lipophilicity but reduced electrophilic reactivity compared to the chloro derivative .
Functional Group Derivatives: Carboxylic Acid vs. Esters
Ethyl 7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylate
- Structure : Ethyl ester derivative of the target compound.
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 225.63 g/mol .
- Key Differences : The ester group enhances lipophilicity, improving membrane permeability but requiring hydrolysis to the carboxylic acid for bioactivity. This makes it a common intermediate in prodrug synthesis .
Ethyl 5,7-Dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
- Structure : Additional chlorine at position 5.
- Molecular Formula : C₉H₇Cl₂N₃O₂
- Molecular Weight : 260.08 g/mol .
Halogen-Substituted Analogues
7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Fluorine substituent at position 7.
- Molecular Formula : C₈H₅FN₂O₂
- Molecular Weight : 180.14 g/mol (estimated).
- Key Differences : Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine but reduce steric hindrance .
Data Table: Key Properties of 7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic Acid and Analogues
Research Findings and Implications
- Substituent Effects : Chlorine’s electron-withdrawing nature increases electrophilicity, aiding in covalent bond formation with nucleophilic residues in proteins. Methyl groups, in contrast, may improve pharmacokinetics by reducing metabolic degradation .
- Functional Group Role : Carboxylic acids are critical for ionic interactions in drug-receptor binding, while esters serve as prodrugs with improved bioavailability .
Biologische Aktivität
7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a fused bicyclic structure with a chlorine substitution that significantly influences its reactivity and biological activity. The presence of nitrogen atoms within the imidazo and pyrimidine rings allows for various interactions with biological targets, such as enzymes and receptors.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Modulation : It interacts with various receptors, modulating their activity and influencing cellular responses.
- Cellular Pathway Disruption : By binding to active sites on target proteins, it can disrupt essential pathways leading to therapeutic effects, such as apoptosis in cancer cells or inhibition of bacterial growth.
Antimicrobial Activity
Research indicates that 7-chloroimidazo[1,2-c]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo and pyrimidine rings can enhance its potency against different cancer types .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to inhibit enzymes involved in sphingolipid metabolism, which are implicated in neurodegeneration .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Abrahams et al. (2020) | Identified potent inhibitors of Mtb with MIC values as low as 0.03 μM using high-throughput screening methods. |
| Moraski et al. (2023) | Developed a series of imidazo derivatives showing significant anti-TB activity and favorable pharmacokinetic profiles. |
| PMC8025741 (2020) | Demonstrated the efficacy of a related compound in reducing amyloid plaque formation in Alzheimer's disease models. |
Q & A
Q. What are the recommended protocols for synthesizing 7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid?
Synthesis typically involves cyclization reactions of precursor heterocycles. A validated approach includes coupling 2-aminopyrimidine derivatives with α-chlorocarbonyl intermediates under acidic catalysis. For example, zinc iodide catalysis has been effective for analogous imidazo[1,2-a]pyridine systems, enabling regioselective formation of the imidazole ring . Post-synthesis, recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted precursors).
- NMR Spectroscopy : Confirm regiochemistry via H and C NMR, focusing on aromatic proton shifts (e.g., δ 7.5–8.5 ppm for pyrimidine protons) .
- Melting Point Analysis : Compare observed values (e.g., ~248–249°C for related chloroimidazopyridazines) to literature data .
Q. What safety precautions are critical during experimental handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.
- Waste Disposal : Collect chlorinated byproducts separately and consult certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling optimize derivatives of this compound for medicinal chemistry applications?
- Docking Studies : Tools like AutoDock4 predict binding affinities to target proteins (e.g., cyclooxygenase-2). Parameterize force fields to account for the chloro substituent’s electronegativity and steric effects .
- QSAR Analysis : Correlate substituent variations (e.g., carboxylate vs. ester groups) with bioactivity using descriptors like LogP and polar surface area .
Q. How to resolve discrepancies in melting point data across literature sources?
- Sample Purity : Re-crystallize the compound and verify via HPLC. Impurities (e.g., residual solvents) can depress melting points.
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. For example, hydrates (e.g., 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate) exhibit distinct thermal profiles .
Q. What strategies enhance solubility for in vitro assays without compromising stability?
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Core Modifications : Synthesize analogs with varying substituents (e.g., 5-hydroxy or 3-methyl derivatives) and compare bioactivity.
- Biological Testing : Prioritize targets like kinase inhibitors or antimicrobial agents, leveraging known activity of imidazo[1,2-c]pyrimidine derivatives .
Methodological Considerations
Q. What techniques validate the absence of toxic byproducts in scaled-up syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
